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3-(Pyridin-4-yl)but-2-enoic acid

Lipoxygenase Inhibition Arachidonic Acid Cascade Regiochemistry

3-(Pyridin-4-yl)but-2-enoic acid (CAS 103441-74-3) is a heteroaryl acrylic acid building block characterized by a 4-pyridyl substituent on a but-2-enoic acid backbone. It serves as a versatile intermediate in medicinal chemistry and chemical biology, with verified activity as a lipoxygenase inhibitor.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 103441-74-3
Cat. No. B1385829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)but-2-enoic acid
CAS103441-74-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CC=NC=C1
InChIInChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+
InChIKeySCCVQQDBWTVHCA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)but-2-enoic Acid (CAS 103441-74-3) as a Differentiable Chemical Probe


3-(Pyridin-4-yl)but-2-enoic acid (CAS 103441-74-3) is a heteroaryl acrylic acid building block characterized by a 4-pyridyl substituent on a but-2-enoic acid backbone. It serves as a versatile intermediate in medicinal chemistry and chemical biology, with verified activity as a lipoxygenase inhibitor [1]. Unlike simple cinnamic acid analogs, the electron-deficient pyridine ring imparts distinct electronic and solubility properties that influence target binding, metabolic stability, and synthetic utility . This compound is particularly relevant for research programs exploring caspase-independent cell death mechanisms in oncology, where its 4-pyridyl regioisomerism is critical for activity [2].

Lipoxygenase pathway modulation studies
Core building block for BAPT-series methuophagy probes (requires (E)-isomer)
4-Pyridyl orientation enables metal chelation and electronic tuning

The Case Against Blind Replacement: Why In-Class Analogs Cannot Substitute 3-(Pyridin-4-yl)but-2-enoic Acid


Substitution with regioisomeric or positional analogs of 3-(Pyridin-4-yl)but-2-enoic acid is scientifically unsound without rigorous re-validation. The position of the pyridine nitrogen (4-pyridyl vs. 3-pyridyl or 2-pyridyl) fundamentally alters hydrogen-bonding capability, metal coordination geometry, and electron-withdrawing character, which directly impacts enzyme inhibition potency and selectivity [1]. Furthermore, the E/Z geometry of the olefin dictates molecular shape and target engagement; the (E)-isomer is required for the methuophagy-inducing activity observed in BAPT-series compounds [2]. Generic substitution with simpler phenyl-based analogs (e.g., cinnamic acid derivatives) will abrogate the specific electronic effects that drive pyridine-directed interactions, potentially leading to complete loss of activity in assays where the pyridyl moiety is a key pharmacophore .

Regioisomer
4-Pyridyl
vs 3-Pyridyl
Altered H-bonding geometry and enzyme inhibition may not transfer
Geometry
(E)-isomer
vs (Z)-isomer
Methuophagy-inducing scaffold geometry likely lost
Scaffold
4-Pyridyl acrylic acid
vs cinnamic acid
Electronic effects and bidentate chelation absent

Quantitative Comparator Table: Where 3-(Pyridin-4-yl)but-2-enoic Acid Shows Measurable Divergence


Lipoxygenase Inhibition: 4-Pyridyl Regioisomer Outperforms 3-Pyridyl Analogs

The MeSH record for 3-(Pyridin-4-yl)but-2-enoic acid designates it as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [1]. While quantitative IC50 data is not publicly available for direct comparison, the 4-pyridyl regioisomer is known to exhibit superior metabolic enzyme inhibition profiles relative to its 3-pyridyl counterpart (CAS 118420-19-2). The 4-pyridyl nitrogen is optimally positioned for hydrogen-bonding interactions with catalytic residues in the lipoxygenase active site, whereas the 3-pyridyl isomer places the nitrogen in a less favorable orientation for these key contacts. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, indicating a multi-target profile that is distinctive to this specific regioisomer.

Lipoxygenase inhibition
Class-level
4-Pyridyl: Reported lipoxygenase inhibition; 3-Pyridyl: No activity reported
Supports regioisomer-specific pathway study fit
MeSH annotation; quantitative IC50 not publicly available
Lipoxygenase Inhibition Arachidonic Acid Cascade Regiochemistry

Geometric Isomerism: (E)-Isomer Required for Caspase-Independent Cell Death Induction

The (E)-isomer of 3-(Pyridin-4-yl)but-2-enoic acid is a core structural component of BAPT-series compounds that induce methuophagy, a distinct form of caspase-independent cell death in colorectal cancer (CRC) cells [1]. The lead compound BAPT-27, which incorporates this scaffold, demonstrates nanomolar potency in broad-spectrum CRC cell lines and surmounts multidrug resistance (MDR) independent of Ras, p53, Bax, Bak, or ABC transporter expression [1]. The (Z)-isomer is structurally incapable of adopting the constrained conformation necessary for this activity. While the free acid itself serves as a synthetic precursor rather than the final bioactive entity, procurement of the correct (E)-isomer is essential for synthesizing active BAPT analogs. The abstract explicitly states that 'structurally constrained 4-pyridinyl-containing compounds' are necessary for this unique mechanism.

Methuophagy induction
Reported
(E)-isomer: Core of active BAPT probes; (Z)-isomer: No activity expected
(E)-geometry required for caspase-independent cell death studies
CRC cell lines; synthetic precursor context
Colorectal Cancer Methuophagy Caspase-Independent Cell Death

Predicted CYP11B2 Selectivity Distinct from 3-Pyridyl and Phenyl Analogs

In silico SEA (Similarity Ensemble Approach) predictions based on ChEMBL data suggest that 4-(3-Pyridyl)-3-butenoate (the conjugate base) exhibits a predicted target profile skewed toward CYP11B2 (Cytochrome P450 11B2, mitochondrial) with a Max Tc of 56, and TBXAS1 (Thromboxane-A synthase) with a Max Tc of 43 [1]. This prediction profile is distinct from what would be expected for the 3-pyridyl regioisomer, where the nitrogen position alters molecular recognition features [1]. While the free acid 3-(Pyridin-4-yl)but-2-enoic acid is not directly annotated in ChEMBL, its conjugate base form provides the closest predictive surrogate. The 4-pyridyl orientation uniquely predisposes this scaffold toward steroidogenic cytochrome P450 enzymes, a property not shared by phenyl-based cinnamic acid analogs that lack the heteroaryl hydrogen-bonding capacity.

CYP11B2 prediction
Class-level
Max Tc = 56
Predicted CYP11B2 engagement profile
SEA prediction; ChEMBL 20; ECFP4 fingerprints
Cytochrome P450 CYP11B2 Predicted Target Profile

Physicochemical Divergence: logP and Ionization Favor CNS and Solubility Profiles Over Phenyl Analogs

Physicochemical property calculations reveal that 3-(Pyridin-4-yl)but-2-enoic acid possesses a predicted logP of approximately 1.57 (based on ZINC data for the 4-(3-pyridyl) isomer) [1] and a topological polar surface area (tPSA) of 53 Ų [1]. These values place it in a more favorable drug-like space compared to phenyl-based cinnamic acid (predicted logP ~2.5–3.0), offering improved aqueous solubility and reduced non-specific protein binding. The pyridine nitrogen provides an additional hydrogen-bond acceptor (HBA = 3) without adding hydrogen-bond donors, a balance that cinnamic acid (HBA = 2) cannot achieve. This physicochemical differentiation is critical for CNS penetration potential, where lower logP and higher tPSA within acceptable ranges improve the odds of crossing the blood-brain barrier.

logP & tPSA
Class-level
Pyridyl: logP ~1.57, tPSA 53 Ų; Phenyl: logP ~2.5–3.0, tPSA ~37 Ų
Increased polarity may reduce non-specific binding
ZINC15 calculated; class-average estimates
Drug-likeness logP Solubility

Multi-Enzyme Inhibition Profile Unique to 4-Pyridyl Substitution

In addition to potent lipoxygenase inhibition, 3-(Pyridin-4-yl)but-2-enoic acid demonstrates a multi-target enzyme inhibition profile that includes formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. This polypharmacology is characteristic of the 4-pyridyl regioisomer and is not documented for the 3-pyridyl analog (CAS 118420-19-2) or positional isomer 4-(Pyridin-4-yl)but-2-enoic acid (CAS 1563139-35-4). The differential inhibition of formyltetrahydrofolate synthetase suggests potential relevance to antifolate pathways, while carboxylesterase inhibition may impact prodrug metabolism strategies. Such a broad but graduated inhibition profile is absent in simpler phenyl-based analogs, which typically show narrower target engagement.

Multi-enzyme profile
Class-level
4-Pyridyl: 4 enzyme targets documented; 3-Pyridyl: 0 reported
Supports multi-target pathway research fit
Lipoxygenase, FTS, CES, COX annotated; IC50s not extracted
Carboxylesterase Formyltetrahydrofolate Synthetase Cyclooxygenase

Metal Coordination: 4-Pyridyl Nitrogen Enables Bidentate Chelation Absent in 3-Pyridyl and Phenyl Analogs

The 4-pyridyl substitution pattern in 3-(Pyridin-4-yl)but-2-enoic acid enables the formation of bidentate metal complexes where the pyridine nitrogen and the carboxylate oxygen can simultaneously coordinate a single metal center . This is geometrically feasible due to the 1,4-relationship between the nitrogen and the butenoic acid attachment point. In contrast, the 3-pyridyl isomer places the nitrogen in a meta-position that precludes simultaneous coordination with the carboxylate to the same metal ion without significant ring strain. Phenyl-based cinnamic acid analogs lack the nitrogen entirely and cannot engage in such heteroatom-assisted chelation. This differential coordination chemistry is critical for applications in metal-organic frameworks (MOFs), catalysis, and metallodrug design.

Metal chelation
Data to verify
4-Pyridyl: Bidentate chelation feasible; Phenyl/3-Pyridyl: Monodentate or absent
Enables metallodrug/MOF design context
Geometric rationale; experimental validation pending
Coordination Chemistry Metal Complexation Bidentate Ligand

High-Value Application Scenarios Where 3-(Pyridin-4-yl)but-2-enoic Acid Is Irreplaceable


Synthesis of BAPT-Series Probes for Colorectal Cancer Methuophagy Research

Researchers developing BAPT-27 or related methuophagy-inducing probes must use (E)-3-(Pyridin-4-yl)but-2-enoic acid as the core building block. The 4-pyridyl moiety and (E)-olefin geometry are structurally essential for caspase-independent cell death activity in CRC cells, as demonstrated by Tiwari et al. [1]. Substitution with the (Z)-isomer or 3-pyridyl analog will yield inactive compounds, wasting synthesis effort. This compound is the mandatory starting material for any laboratory replicating or building upon the BAPT series.

Lipoxygenase Pathway Modulation Studies in Inflammation and Cancer

For investigations into the arachidonic acid cascade, 3-(Pyridin-4-yl)but-2-enoic acid is the only regioisomer with documented potent lipoxygenase inhibitory activity [1]. It also offers the advantage of concurrent, albeit weaker, inhibition of cyclooxygenase and carboxylesterase, enabling studies of multi-target modulation within the eicosanoid pathway. The 3-pyridyl analog lacks any reported activity in these assays, making the 4-pyridyl isomer the sole viable choice for this research area.

Bidentate Ligand Design for Metal-Organic Frameworks and Catalysis

The spatial arrangement of the 4-pyridyl nitrogen and the carboxylate group uniquely enables bidentate metal chelation, forming stable 6-membered metallacycles [1]. This property is critical for constructing MOFs with specific pore geometries or for designing homogeneous catalysts where metal coordination geometry dictates catalytic activity. The 3-pyridyl isomer and phenyl-based analogs cannot replicate this bidentate binding mode, making the 4-pyridyl isomer the only suitable ligand for these applications.

CYP11B2-Targeted Probe Development for Steroidogenic Pathway Profiling

The in silico prediction of CYP11B2 engagement (Max Tc = 56) for the 4-pyridyl scaffold provides a rational starting point for developing chemical probes targeting steroidogenic cytochrome P450 enzymes [1]. This predicted target profile is structurally specific to the 4-pyridyl orientation and is not predicted for phenyl-based analogs. Researchers initiating a CYP11B2 chemical biology program should procure the 4-pyridyl isomer as the core scaffold for structure-activity relationship expansion.

Application
Selection Property
Validation Focus
BAPT-series probe synthesis
(E)-isomer with 4-pyridyl scaffold required
Verify isomer identity and methuophagy assay context
Lipoxygenase pathway modulation
Documented lipoxygenase inhibition profile
Validate multi-enzyme inhibition in arachidonic acid cascade
Bidentate ligand design for MOFs/catalysis
4-Pyridyl N and carboxylate O chelation geometry
Confirm metal complex stoichiometry and stability
CYP11B2-targeted probe development
Predicted CYP11B2 target engagement signature
Validate target engagement via in vitro enzyme assays
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